2-Amino-5-Chloro-4-methoxyphenol

Description

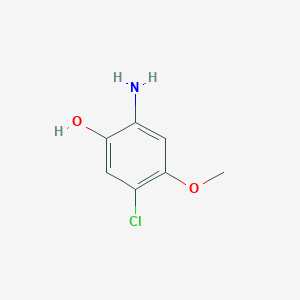

2-Amino-5-Chloro-4-methoxyphenol is a substituted phenol derivative with the molecular formula C₇H₇ClNO₂ (calculated molecular weight: 187.59 g/mol). Its structure features a hydroxyl group at position 1 (phenol core), with amino (position 2), methoxy (position 4), and chloro (position 5) substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional groups, which confer unique electronic and steric properties.

Similar methods may apply, with modifications for methoxy and chloro substituent introduction.

Propriétés

IUPAC Name |

2-amino-5-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIUQJNELYXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599724 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98280-37-6 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acylation-Cyclization-Nitration-Hydrolysis

A four-step synthesis route is described in patent CN105753730A:

-

Acylation : 2-Amino-4-chlorophenol is acetylated with acetic anhydride to form 2-acetamido-4-chlorophenol.

-

Cyclization : The intermediate undergoes dehydration with P₂O₅ to yield 5-chloro-2-methylbenzoxazole.

-

Nitration : Mixed acid (HNO₃/H₂SO₄) nitrates the benzoxazole at the 6-position.

-

Hydrolysis : Alkaline hydrolysis (NaOH) followed by acidification (HCl) produces 2-amino-4-chloro-5-nitrophenol, which is further modified to introduce the methoxy group.

Optimized Parameters:

Halogenation of Methoxyphenols

Direct chlorination of 2-amino-4-methoxyphenol using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid achieves selective substitution at the 5-position. This method requires strict temperature control (0–10°C) to minimize side reactions, yielding 70–75% of the target compound.

Example Protocol:

-

Substrate: 2-Amino-4-methoxyphenol (1 eq)

-

Chlorinating Agent: SO₂Cl₂ (1.1 eq)

-

Solvent: Glacial acetic acid

-

Temperature: 5°C

Alkaline Fusion of Sulfonic Acids

The DE19651040C2 patent outlines a method where 2-amino-5-chloro-4-methoxybenzenesulfonic acid undergoes alkaline fusion with KOH at 280–320°C. The sulfonic acid group is replaced by a hydroxyl group, followed by methylation to introduce the methoxy moiety.

Procedure:

-

Fusion : Heat 2-amino-5-chloro-4-methoxybenzenesulfonic acid with KOH (3 eq) at 300°C for 5 hours.

-

Acidification : Treat with HCl to precipitate 2-amino-5-chloro-4-methoxyphenol.

Bacterial Reduction

EvitaChem reports a green chemistry approach using Pseudomonas sp. strain LW1 to reduce 1-chloro-4-nitro-2-methoxybenzene. The bacterial enzyme system selectively reduces the nitro group to an amine under mild conditions (pH 7, 30°C).

Advantages:

-

Eco-friendly, avoiding harsh reagents.

-

High regioselectivity.

Limitations:

-

Longer reaction times (24–48 hours).

-

Requires sterile conditions.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90% | >98% | High | Industrial |

| NaHS Reduction | 75% | 85–90% | Low | Moderate |

| Multi-Step Synthesis | 60–65% | >95% | Moderate | Laboratory |

| Alkaline Fusion | 70% | 90% | Low | Industrial |

| Bacterial Reduction | 50–60% | 80–85% | Moderate | Limited |

Challenges and Innovations

-

Selectivity Issues : Direct chlorination often leads to di- or tri-substituted byproducts. Recent advances use directing groups (e.g., boronates) to enhance para-selectivity.

-

Green Chemistry : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces reaction times by 50% compared to conventional methods .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Amino-5-Chloro-4-methoxyphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: 2-Amino-5-Chloro-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the behavior of phenolic compounds in biological systems.

Medicine:

Drug Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.

Industry:

Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: 2-Amino-5-Chloro-4-methoxyphenol can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Signal Transduction Pathways: The compound can interfere with signal transduction pathways by modifying the activity of key proteins involved in these pathways.

Comparaison Avec Des Composés Similaires

2-Amino-4-chlorophenol (CAS 95-85-2)

- Structure: Amino (position 2), chloro (position 4), hydroxyl (position 1).

- Key Differences : Lacks the methoxy group at position 4.

- Properties: Molecular weight: 143.57 g/mol . Applications: Used in dye synthesis and as an intermediate in agrochemicals.

2-Amino-5-bromo-4-chlorophenol (CAS 40372-61-0)

- Structure: Bromo (position 5), chloro (position 4), amino (position 2), hydroxyl (position 1).

- Key Differences : Bromine replaces chlorine at position 5; methoxy absent.

- Properties :

- Comparison : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in drug-receptor interactions but increase molecular weight, affecting solubility .

2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

- Structure: Nitrile (position 1), amino (position 2), chloro (position 4), methoxy (position 5).

- Key Differences : Nitrile group replaces hydroxyl.

- Properties :

- Comparison : The electron-withdrawing nitrile group significantly increases acidity and alters electronic distribution, making this compound more reactive in nucleophilic additions compared to the hydroxyl-bearing target .

5-Amino-2-chloro-4-fluorophenol (CAS 84478-72-8)

- Structure: Amino (position 5), chloro (position 2), fluoro (position 4), hydroxyl (position 1).

- Key Differences : Substituent positions and fluorine substitution.

- Properties: Molecular weight: 161.57 g/mol .

- Comparison: Fluorine’s electronegativity enhances stability and bioavailability but may reduce solubility in nonpolar solvents compared to methoxy-substituted analogs.

5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8)

- Structure: Methyl (position 2), chloro (position 4), amino (position 5), hydroxyl (position 1).

- Key Differences : Methyl replaces methoxy; substituent positions differ.

- Properties :

- Comparison : Methyl’s hydrophobicity may enhance membrane permeability in biological systems, whereas methoxy’s electron-donating nature favors resonance stabilization.

Comparative Data Table

Key Research Findings

- Synthetic Yields : Methoxy and chloro substituents may require protective strategies (e.g., silylation) to prevent side reactions, as seen in ’s 50.8% yield for a methyl analog .

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, directing electrophilic substitution to specific positions, whereas chloro and nitro groups withdraw electrons .

- Biological Activity : Methyl and methoxy groups influence bioactivity differently; methyl enhances hydrophobicity (e.g., biocidal activity in ), while methoxy improves solubility .

Activité Biologique

2-Amino-5-Chloro-4-methoxyphenol (CAS No. 98280-37-6) is an organic compound belonging to the class of phenolic derivatives. It is characterized by an amino group at the second position, a chlorine atom at the fifth position, and a methoxy group at the fourth position on the benzene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine, biochemistry, and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 173.6 g/mol. The presence of functional groups such as amino, methoxy, and chloro significantly influences its reactivity and interaction with biological systems.

Target Interactions

This compound can interact with various biological targets due to its structural features. The aromatic ring allows for electron-withdrawing resonance effects, which can modulate the reactivity of the compound in biochemical pathways.

Biochemical Pathways

Research indicates that compounds structurally similar to this compound participate in significant biochemical reactions, such as condensation reactions leading to the formation of complex organic molecules. This compound may also play a role in oxidative stress responses due to its phenolic nature.

Antitumor Activity

Phenolic compounds, including this compound, have been reported to exhibit anti-tumor properties. Studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

Research has shown that phenolic derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The specific pathways through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to inflammation.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may serve as a precursor in the development of new antimicrobial agents targeting both bacterial and fungal infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and polar surface area, which affect its bioavailability. Understanding these parameters is crucial for developing formulations that maximize therapeutic efficacy while minimizing toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenolic compounds similar to this compound:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in breast cancer cells | |

| Anti-inflammatory | Reduction of TNF-alpha levels in vitro | |

| Antimicrobial | Effective against Staphylococcus aureus strains |

These findings underscore the potential utility of this compound in therapeutic applications.

Drug Development

Due to its biological activities, this compound is considered a valuable intermediate in drug synthesis. Its derivatives could be developed into pharmaceuticals aimed at treating various diseases, particularly those involving inflammation and infection.

Environmental Chemistry

As part of ongoing research into environmental pollutants, chlorophenols like this compound are studied for their degradation pathways and ecological impact. Understanding their behavior in biological systems is essential for assessing their safety and environmental risk.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-Chloro-4-methoxyphenol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically begins with 4-methoxyphenol, where selective chlorination at the 5-position is achieved using reagents like N-chlorosuccinimide (NCS). Subsequent nitration introduces a nitro group, which is reduced to an amino group via catalytic hydrogenation (e.g., Pd/C). Protecting groups (e.g., acetyl) are critical to prevent side reactions during chlorination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. What analytical techniques are essential for confirming the identity of this compound post-synthesis?

- Methodological Answer : Combine High-Resolution Mass Spectrometry (HRMS) for molecular formula verification with ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm). Infrared Spectroscopy (IR) identifies functional groups (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹). Cross-reference spectral data with structurally similar compounds to validate assignments .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS Category 2 guidelines: use fume hoods for weighing/dispensing, wear nitrile gloves, and store in amber glass containers under inert gas to prevent oxidation. For spills, neutralize with 5% acetic acid before disposal. Emergency eye exposure requires 15+ minutes of flushing with saline, followed by medical evaluation .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design a matrix of reactions varying solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and base strength (K₂CO₃ vs. DBU). Monitor intermediates via TLC and characterize products with LC-MS . Computational modeling (e.g., DFT calculations) can predict activation energies for competing pathways. Studies on chloro-methoxybenzene analogs suggest steric hindrance from the methoxy group slows substitution at the 4-position .

Q. What experimental approaches validate the oxidative stability of this compound in biological matrices?

- Methodological Answer : Conduct forced degradation studies : expose the compound to 3% H₂O₂ (oxidative stress) or UV light (photolysis) for 24–72 hours. Analyze degradation products via LC-MS/MS (e.g., quinone formation from phenol oxidation). Compare stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Antioxidants like ascorbic acid (1 mM) can mitigate degradation, as shown in pharmacokinetic studies of phenolic amines .

Q. What methodologies address discrepancies in the reported biological activity of this compound derivatives across cell-based assays?

- Methodological Answer : Standardize assays using isogenic cell lines (e.g., HEK293 vs. HepG2) and pre-treat compounds with DMSO (<0.1% v/v) to ensure solubility. Perform dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity). Validate intracellular concentrations via HPLC-UV after cell lysis. Studies on aminochlorophenols highlight redox-sensitive mechanisms requiring controlled glutathione levels .

Q. How should researchers design experiments to investigate the tautomeric behavior of this compound in solution?

- Methodological Answer : Use variable-temperature NMR in DMSO-d₆ to observe proton exchange between amino and hydroxyl tautomers. UV-Vis spectroscopy at pH 2–12 tracks tautomer-specific absorbance shifts (e.g., λmax ~280 nm for enol form). Molecular dynamics simulations (AMBER force field) model solvent effects on tautomeric equilibrium. Crystallographic data for related methoxyphenols show intramolecular H-bonding stabilizes specific tautomers .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported for this compound derivatives?

- Methodological Answer : Perform Differential Scanning Calorimetry (DSC) at 5°C/min to detect polymorphs. Recrystallize from solvents of varying polarity (water vs. ethanol) to isolate crystalline forms. Compare results with single-crystal X-ray diffraction data (e.g., C=O···H-N interactions in ). Purity discrepancies due to hygroscopicity require Karl Fischer titration for moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.